1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with 2,4-dimethoxyphenyl and 4-ethylphenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amination: The 4-ethylphenylamino group is introduced through nucleophilic substitution reactions, often using amines and suitable leaving groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, amines, and other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. The specific pathways depend on the context of its application. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, modulating biological processes.
Comparison with Similar Compounds
- 1-(2,4-Dimethoxyphenyl)-3-aminopyrrolidine-2,5-dione
- 1-(4-Ethylphenyl)-3-aminopyrrolidine-2,5-dione
- 1-(2,4-Dimethoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione
Comparison: Compared to these similar compounds, 1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione is unique due to the presence of both the 2,4-dimethoxyphenyl and 4-ethylphenylamino groups. This dual substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-ethylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-13-5-7-14(8-6-13)21-16-12-19(23)22(20(16)24)17-10-9-15(25-2)11-18(17)26-3/h5-11,16,21H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYDWYLOBKDQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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